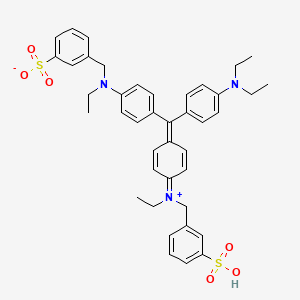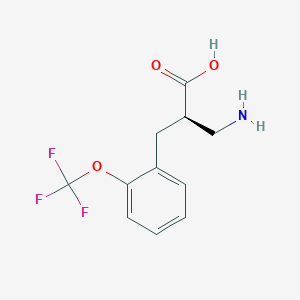![molecular formula C7H5BrN2O B12959784 7-Bromopyrazolo[1,5-a]pyridin-2-ol](/img/structure/B12959784.png)
7-Bromopyrazolo[1,5-a]pyridin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromopyrazolo[1,5-a]pyridin-2(1H)-one: is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a bromine atom at the 7th position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with brominated pyrazole derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[1,5-a]pyridine ring.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Utilize palladium catalysts and ligands such as triphenylphosphine in solvents like toluene or dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridines, while coupling reactions can produce biaryl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of inhibitors for various enzymes and receptors, making it a candidate for therapeutic applications in diseases such as cancer and neurological disorders .
Industry: The compound’s reactivity and structural properties make it useful in the development of materials with specific electronic or optical properties. It can be incorporated into polymers or used as a precursor for advanced materials .
Mecanismo De Acción
The mechanism of action of 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The compound may also interact with receptors, modulating signal transduction pathways and affecting cellular responses .
Comparación Con Compuestos Similares
- 5-bromo-1H-pyrazolo[3,4-b]pyridine
- 3-bromo-1H-pyrazolo[4,3-b]pyridine
- 3-bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine
Comparison: 7-bromopyrazolo[1,5-a]pyridin-2(1H)-one is unique due to the specific positioning of the bromine atom and the pyrazolo[1,5-a]pyridine core. This structural arrangement imparts distinct electronic and steric properties, influencing its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C7H5BrN2O |
|---|---|
Peso molecular |
213.03 g/mol |
Nombre IUPAC |
7-bromo-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H5BrN2O/c8-6-3-1-2-5-4-7(11)9-10(5)6/h1-4H,(H,9,11) |
Clave InChI |
QJLQRHADINUGTM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=O)NN2C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-Fluorobenzo[d]isoxazol-5-amine](/img/structure/B12959742.png)
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-8-ol](/img/structure/B12959747.png)


![(2-Phenylbenzo[d]oxazol-6-yl)boronic acid](/img/structure/B12959755.png)




